3-(Chloromethyl)-2-ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole
Overview
Description
Pyrazole is an organic compound of the azole group with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms .
Synthesis Analysis
Pyrazoles are synthesized by the reaction of α,β-unsaturated aldehydes with hydrazine and subsequent dehydrogenation . Substituted pyrazoles are prepared by condensation of 1,3-diketones with hydrazine .Molecular Structure Analysis
The pyrazole ring is a prominent structural motif found in numerous pharmaceutically active compounds. This is mainly due to its ease of preparation and pharmacological activity .Chemical Reactions Analysis
Pyrazoles have tautomerism because of the moving C-N double bond inside the heterocycle . Pyrazole’s 1H-tautomer is known as 1H-pyrazole .Physical and Chemical Properties Analysis
Pyrazole is a weak base, with pKb 11.5 (pKa of the conjugate acid 2.49 at 25 °C) . The other three positions in the ring permit structural variants starting from the appropriate precursors or using post-functionalization reactions once the pyrazole ring is formed .Scientific Research Applications
Synthetic Chemistry Applications
- Advanced Synthesis Techniques : The reaction of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea demonstrates an ANRORC mechanism, providing a method for synthesizing N-formylated pyrazole derivatives, useful in medicinal chemistry and material science (Ledenyova et al., 2018).
- Cross-Coupling Reactions : Ethyl 3- and 5-triflyloxy-1H-pyrazole-4-carboxylates serve as precursors in Pd-catalysed cross-coupling reactions, leading to a variety of condensed pyrazoles. This showcases the compound's versatility in creating structurally diverse molecules for pharmaceutical and material applications (Arbačiauskienė et al., 2011).
- Diversity-Oriented Synthesis : A study on the synthesis of a library of substituted tetrahydropyrones using oxidative C-H bond activation and click chemistry illustrates the compound's potential in generating diverse molecular libraries for screening against biological targets (Zaware et al., 2011).
Material Science and Catalysis
- Metal Complex Synthesis : The synthesis of the silver(I) complex containing the unprecedented [Ag(NO3)4]3− anion via a general method for the preparation of 4-(alkyl)pyrazoles highlights the compound's use in developing novel metal complexes with potential applications in catalysis and material science (Reger et al., 2003).
Potential Bioactive Compound Development
- Antimicrobial and Anticancer Agents : Novel pyrazole derivatives have been synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate, showing significant antimicrobial and anticancer activity. This underscores the therapeutic potential of compounds derived from pyrazole structures (Hafez et al., 2016).
Safety and Hazards
Future Directions
The past decade has witnessed significant progress in synthesizing structurally diverse and biologically relevant pyrano[2,3-c]pyrazole derivatives through the integration of green methodologies . This review highlights some of the most recent and strategic examples regarding the synthesis and properties of different pyrazole derivatives .
Mechanism of Action
Target of action
Pyrazole compounds have been found to interact with various targets, including estrogen receptors and alcohol dehydrogenase .
Mode of action
The exact mode of action can vary depending on the specific pyrazole compound and its target. For example, some pyrazole compounds can inhibit the activity of their target proteins, leading to various downstream effects .
Biochemical pathways
Pyrazole compounds can affect various biochemical pathways depending on their targets. For instance, if a pyrazole compound targets an enzyme involved in a specific metabolic pathway, it could potentially disrupt or alter that pathway .
Result of action
The molecular and cellular effects of pyrazole compounds can be diverse, depending on their specific targets and modes of action. Some pyrazole compounds have shown promising antimicrobial, anti-inflammatory, and antitumor activities .
Biochemical Analysis
Biochemical Properties
3-(Chloromethyl)-2-ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole plays a significant role in biochemical reactions, particularly in its interactions with various enzymes and proteins. This compound has been shown to interact with cyclin-dependent kinase 2 (CDK2), a crucial enzyme involved in cell cycle regulation . The interaction between this compound and CDK2 results in the inhibition of CDK2 activity, thereby affecting cell cycle progression. Additionally, this compound has been observed to bind to other biomolecules, such as DNA and RNA, influencing their stability and function.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cell lines, this compound has demonstrated cytotoxic effects by inducing apoptosis and inhibiting cell proliferation . It influences cell signaling pathways, particularly those involved in cell cycle regulation and apoptosis, such as the p53 and Bcl-2 pathways. Furthermore, this compound affects gene expression by modulating the activity of transcription factors and altering the expression levels of genes involved in cell survival and proliferation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of CDK2 activity by binding to its active site, preventing the phosphorylation of target proteins required for cell cycle progression . Additionally, this compound can induce DNA damage by forming adducts with DNA, leading to the activation of DNA damage response pathways and subsequent cell cycle arrest or apoptosis. The compound also modulates the activity of various signaling molecules, such as kinases and phosphatases, further influencing cellular processes.
Temporal Effects in Laboratory Settings
The stability and effects of this compound over time have been studied extensively in laboratory settings. This compound exhibits moderate stability under physiological conditions, with a half-life of approximately 24 hours . Over time, it undergoes degradation, resulting in the formation of various metabolites. Long-term exposure to this compound has been shown to cause sustained inhibition of cell proliferation and induction of apoptosis in in vitro studies. In vivo studies have demonstrated that prolonged administration of this compound leads to significant changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits minimal toxicity and primarily affects cell cycle regulation and apoptosis . At higher doses, it can induce significant toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where doses above a certain level result in a marked increase in adverse effects. These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize toxicity while maximizing efficacy.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound is metabolized by cytochrome P450 enzymes, leading to the formation of several metabolites . These metabolites can further interact with other metabolic pathways, influencing metabolic flux and metabolite levels. The compound’s metabolism also affects its pharmacokinetics, including its absorption, distribution, and elimination from the body.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound is actively transported into cells via specific transporters, such as organic anion transporters . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is influenced by factors such as tissue perfusion and the presence of binding proteins, affecting its overall bioavailability and efficacy.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound is primarily localized in the nucleus, where it interacts with DNA and RNA, influencing their stability and function . Additionally, it can localize to other subcellular compartments, such as the cytoplasm and mitochondria, where it modulates the activity of various signaling molecules and enzymes. The subcellular localization of this compound is regulated by targeting signals and post-translational modifications, directing it to specific compartments or organelles.
Properties
IUPAC Name |
3-(chloromethyl)-2-ethyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2O/c1-2-12-9(5-10)7-6-13-4-3-8(7)11-12/h2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NALGXXJOCKNWPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C2COCCC2=N1)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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